molecular formula C11H9BrClF3OS B14050786 1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14050786
M. Wt: 361.61 g/mol
InChI Key: NAZGWSXCDSPFFN-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a halogenated aromatic ketone featuring a bromomethyl (–CH2Br) group at the 5-position, a trifluoromethylthio (–SCF3) substituent at the 2-position of the phenyl ring, and a 3-chlorinated propanone chain.

  • The bromomethyl group is a classic leaving group, enabling nucleophilic substitution reactions.
  • The trifluoromethylthio moiety enhances lipophilicity and metabolic stability, a trait valued in drug design .
  • The 3-chloropropanone chain introduces electrophilicity, facilitating condensation or cyclization reactions.

Properties

Molecular Formula

C11H9BrClF3OS

Molecular Weight

361.61 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H9BrClF3OS/c12-6-7-1-2-10(18-11(14,15)16)8(5-7)9(17)3-4-13/h1-2,5H,3-4,6H2

InChI Key

NAZGWSXCDSPFFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)C(=O)CCCl)SC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The presence of multiple functional groups allows for addition reactions, particularly with electrophiles and nucleophiles. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. .

Scientific Research Applications

1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves interactions with molecular targets such as enzymes and receptors. The bromomethyl and trifluoromethylthio groups can form covalent bonds with active sites, leading to inhibition or modulation of biological activity. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Bromomethyl Group : Present in both the target compound and analogs , this group is pivotal for nucleophilic substitution. However, steric and electronic environments differ:

    • In 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole , the electron-withdrawing sulfonyl group adjacent to bromomethyl may accelerate substitution compared to the target compound’s trifluoromethylthio substituent.
    • In 2-[3-(Bromomethyl)phenyl]thiophene , the electron-rich thiophene ring could stabilize adjacent bromomethyl, reducing its reactivity relative to the target compound’s phenyl system.
  • Trifluoromethylthio (–SCF3) vs. Thiophene/Other Groups: The –SCF3 group (target compound) is strongly electron-withdrawing and lipophilic, enhancing oxidative stability compared to thiophene (electron-rich, prone to electrophilic attack) .

Biological Activity

1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one, with the CAS number 1804233-84-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H9BrClF3OS
  • Molecular Weight : 361.61 g/mol
  • Synonyms : 1-[5-(bromomethyl)-2-[(trifluoromethyl)sulfanyl]phenyl]-3-chloropropan-2-one

The compound features a complex structure characterized by the presence of bromine and chlorine atoms, as well as a trifluoromethylthio group, which may contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, derivatives of similar structures have demonstrated inhibitory effects on mPGES-1, an enzyme implicated in pain and inflammation pathways .
  • Receptor Modulation : The presence of halogen atoms in the structure suggests potential interactions with neurotransmitter receptors or other protein targets, affecting signaling pathways associated with psychiatric disorders .

Anticancer Potential

Compounds with similar structural motifs have been investigated for their anticancer properties. The trifluoromethylthio group is known to enhance lipophilicity and bioavailability, potentially leading to increased cytotoxicity against cancer cell lines.

Study 1: Enzyme Inhibition Profile

A study focusing on structurally related compounds found that certain derivatives exhibited potent inhibition against mPGES-1 with IC50 values in the nanomolar range. This suggests that this compound could similarly affect inflammatory processes .

CompoundTargetIC50 (nM)
17dmPGES-18
Related CompoundmPGES-110.79

Study 2: Behavioral Profiling in Zebrafish

Another study utilized zebrafish models to assess the behavioral effects of various compounds. The results indicated that compounds with similar halogenated structures could influence locomotor activity, suggesting potential applications in treating mood disorders .

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